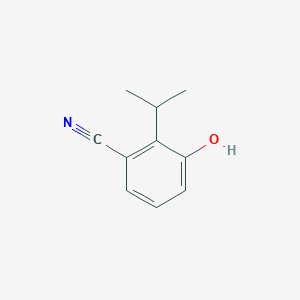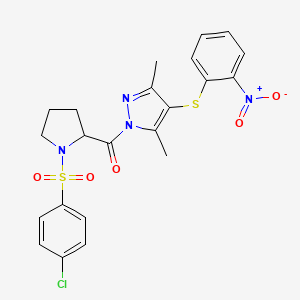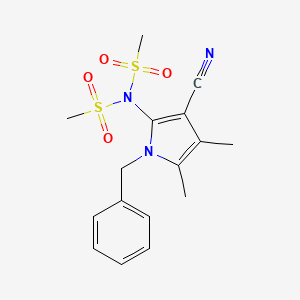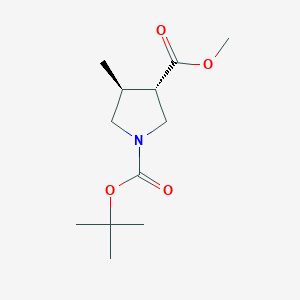
3-Hydroxy-2-isopropylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-isopropylbenzonitrile is a chemical compound with the CAS Number: 1243279-74-4 . It has a molecular weight of 161.2 and its IUPAC name is 3-hydroxy-2-isopropylbenzonitrile . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-2-isopropylbenzonitrile is 1S/C10H11NO/c1-7(2)10-8(6-11)4-3-5-9(10)12/h3-5,7,12H,1-2H3 . This suggests that the molecule consists of a benzene ring with a hydroxy group and an isopropyl group attached to it, along with a nitrile group.Physical And Chemical Properties Analysis
3-Hydroxy-2-isopropylbenzonitrile is a solid at room temperature . It is stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Biotechnological Production of Platform Chemicals
- Biological Production of 3-Hydroxypropionic Acid (3-HP) : A valuable platform chemical, 3-Hydroxypropionic acid, has been produced biologically from glucose or glycerol. This substance serves as a precursor for various added-value compounds such as acrylic acid, offering insights into microbial production constraints, possible solutions, and future prospects for biological 3-HP production (Kumar, Ashok, & Park, 2013).
Engineering Microbial Systems for Chemical Production
- Microbial Engineering for 3-HP Production : Research has focused on metabolically engineered yeast, E. coli, cyanobacteria, and other microorganisms for the biosynthesis of 3-HP. The work includes developing inducible systems for gene expression control, offering pathways for synthetic biology and biotechnological applications (Hanko, Minton, & Malys, 2017).
Optimization of Bio-production Processes
- Optimization of 3-HP Production in Microbial Cell Factories : Advances in metabolic engineering and synthetic biology have led to more efficient methods for the bio-production of 3-HP. This includes the introduction of heterologous pathways and optimization of fermentation conditions, highlighting challenges and methodologies toward industrially relevant production levels (Jers, Kalantari, Garg, & Mijakovic, 2019).
Synthetic Biology Applications
- Inducible Gene Expression Systems for 3-HP Production : Studies have identified unique inducible gene expression systems in Pseudomonas denitrificans and other microorganisms for optimizing pathways of 3-HP production and excretion. This research sheds light on the mechanisms and potential applications of these systems in synthetic biology (Zhou, Ainala, Seol, Nguyen, & Park, 2015).
High-Performance Chemical Production Strains
- High-Yield Production of 3-HP in Klebsiella pneumoniae : Systematic optimization of glycerol metabolism in Klebsiella pneumoniae has led to high-yield production of 3-HP. This work provides insights into metabolic flux optimization, showcasing the potential for biological production of 3-HP from renewable resources (Li, Wang, Ge, & Tian, 2016).
Safety and Hazards
The safety information for 3-Hydroxy-2-isopropylbenzonitrile indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapours/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
While specific future directions for 3-Hydroxy-2-isopropylbenzonitrile are not available in the search results, synthetic chemistry in general faces challenges such as achieving higher selectivity, higher efficiency, environmental benignity, and sustainable energy . These challenges could potentially apply to the future research and development of 3-Hydroxy-2-isopropylbenzonitrile.
Propiedades
IUPAC Name |
3-hydroxy-2-propan-2-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(2)10-8(6-11)4-3-5-9(10)12/h3-5,7,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAYDPVNDLKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC=C1O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5-Carboxy-2,4-dichlorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2707251.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acrylamide](/img/structure/B2707252.png)





![octahydro-1H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2707260.png)



![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)